molecular formula C10H10BrNO B1382012 6-Bromo-1,3-dimethylindolin-2-one CAS No. 1555987-99-9

6-Bromo-1,3-dimethylindolin-2-one

Cat. No. B1382012
M. Wt: 240.1 g/mol
InChI Key: MXPJGXFVNXAQDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Bromo-1,3-dimethylindolin-2-one involves a reaction with sodium hydroxide in toluene at 60°C, followed by heating under reflux for 3 hours . After cooling, a 5N aqueous solution of sodium hydroxide is added and the mixture is stirred at room temperature for 30 minutes. The reaction mixture is then extracted with ethyl acetate, washed with water and brine, and dried. The extract is concentrated under reduced pressure to yield the compound .


Molecular Structure Analysis

The molecular formula of 6-Bromo-1,3-dimethylindolin-2-one is C10H10BrNO . The InChI code is 1S/C10H10BrNO/c1-10(2)7-4-3-6(11)5-8(7)12-9(10)13/h3-5H,1-2H3,(H,12,13) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-1,3-dimethylindolin-2-one include a molecular weight of 240.1 . It is a solid at room temperature and should be stored in a dry place .

Scientific Research Applications

Application in Organic Chemistry

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: “6-Bromo-1,3-dimethylindolin-2-one” is used as a substrate in the synthesis of 3-Allylindoles . Indoles are a class of organic compounds that are widely used in medicinal chemistry and natural product synthesis.
  • Methods of Application or Experimental Procedures: The compound is used in an Organocatalytic Regio- and Enantioselective Allylic Alkylation of Indolin-2-imines with MBH Carbonates . The compounds are preliminarily identified through thin-layer chromatography (TLC) implemented on silica gel plates assisted by UV-light and further isolated by using flash chromatography performed on silica gel .
  • Results or Outcomes: The process results in the synthesis of 3-Allylindoles . The specific outcomes, including any quantitative data or statistical analyses, are not provided in the source.

Application in Synthesis of Extended β-Strand Mimetics

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: “6-Bromo-1,3-dimethylindolin-2-one” is used in the synthesis of Alkyne-Linked 2,2-Disubstituted-indolin-3-one Oligomers . These oligomers serve as Extended β-Strand Mimetics, which are useful in studying protein-protein interactions .
  • Methods of Application or Experimental Procedures: The compound is used in a series of reactions involving other chemicals obtained from various sources . The reactions are carried out under a positive pressure of nitrogen in flame-dried glassware . The compounds are identified through NMR spectra and high-resolution mass spectra .
  • Results or Outcomes: The process results in the synthesis of Alkyne-Linked 2,2-Disubstituted-indolin-3-one Oligomers . The specific outcomes, including any quantitative data or statistical analyses, are not provided in the source.

Application in Synthesis of Indolin-2-one Derivatives

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: “6-Bromo-1,3-dimethylindolin-2-one” is used in the synthesis of indolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole moiety . These derivatives are part of a search for novel bioactive molecules .
  • Methods of Application or Experimental Procedures: The compound is used in a series of reactions involving other chemicals . The reactions are carried out under specific conditions and the compounds are identified through various analytical techniques .
  • Results or Outcomes: The process results in the synthesis of indolin-2-one derivatives . The specific outcomes, including any quantitative data or statistical analyses, are not provided in the source.

Safety And Hazards

The safety information for 6-Bromo-1,3-dimethylindolin-2-one includes the GHS07 pictogram, a warning signal word, and hazard statements H302 and H317 . Precautionary statements include P280, P305+P351+P338 .

properties

IUPAC Name

6-bromo-1,3-dimethyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-6-8-4-3-7(11)5-9(8)12(2)10(6)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPJGXFVNXAQDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=C(C=C2)Br)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1,3-dimethylindolin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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